

Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG12-NHS Ester

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Compound of Interest		
Compound Name:	Azido-PEG12-NHS ester	
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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Azido-PEG12-NHS ester**, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and diagnostic assay development. Its unique properties facilitate the precise and efficient linkage of molecules to proteins, antibodies, and nanoparticles, offering enhanced stability, solubility, and biocompatibility in a variety of applications.

Core Properties of Azido-PEG12-NHS Ester

Azido-PEG12-NHS ester is characterized by its dual-reactive nature, featuring an N-hydroxysuccinimide (NHS) ester and a terminal azide group, separated by a 12-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step conjugation process, providing researchers with a high degree of control over the modification of biomolecules.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Azido-PEG12-NHS ester**, compiled from various suppliers and technical data sheets.



Property	Value	References
Molecular Weight	740.79 g/mol	[1][2][3][4]
Chemical Formula	C31H56N4O16	[1][2][3][4]
Purity	>90% to >98%	[1][3][4]
PEG Spacer Length	47.2 Å (40 atoms)	[1]
Physical Form	Solid or viscous liquid; colorless oil	[2]
Solubility	Soluble in organic solvents such as DMSO, DMF, methylene chloride, acetonitrile, and THF.[1][2]	
Storage Conditions	-20°C, under desiccated conditions.[1][5]	-
Reactive Groups	NHS Ester (reacts with primary amines), Azide (reacts with alkynes, BCN, DBCO)	[6][7][8]

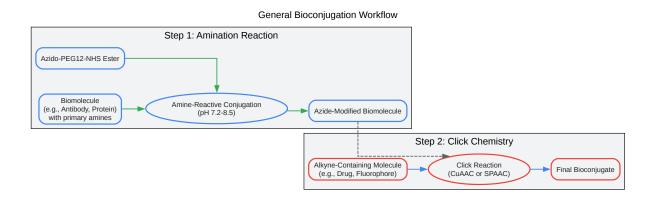
Reaction Mechanism and Experimental Protocols

The utility of **Azido-PEG12-NHS ester** lies in its orthogonal reactivity. The NHS ester forms a stable amide bond with primary amines (e.g., lysine residues on proteins) at a pH range of 7.2-8.5.[9] The azide group enables covalent linkage to alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry".[6]

Experimental Workflow: A Two-Step Conjugation

The following diagram illustrates the general workflow for a two-step bioconjugation using **Azido-PEG12-NHS** ester.





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General workflow for bioconjugation.

Detailed Experimental Protocol: Antibody Labeling

This protocol outlines the steps for labeling an antibody with Azido-PEG12-NHS ester.

Materials:

- Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Azido-PEG12-NHS ester
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
- Purification system (e.g., dialysis cassettes, desalting columns)



Procedure:

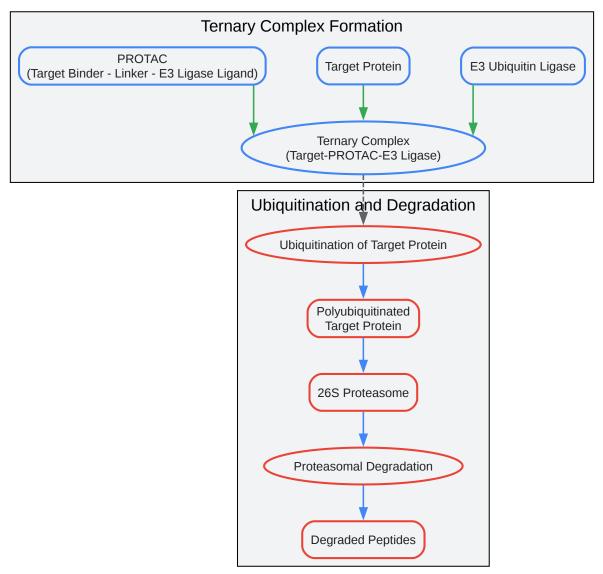
- Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris, glycine), exchange it into an amine-free buffer like PBS.[5]
- Reagent Preparation: Immediately before use, dissolve Azido-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[5]
- Conjugation Reaction: Add a 20-fold molar excess of the dissolved Azido-PEG12-NHS ester
 to the antibody solution. The final volume of the organic solvent should not exceed 10% of
 the total reaction volume.[5]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
- Purification: Remove excess, unreacted reagent by dialysis or using a desalting column.[5]
- Characterization: The resulting azide-modified antibody is now ready for the subsequent click chemistry reaction with an alkyne-containing molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Azido-PEG12-NHS ester is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



PROTAC-Mediated Protein Degradation



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PROTAC-mediated protein degradation pathway.



Applications in Nanoparticle Functionalization

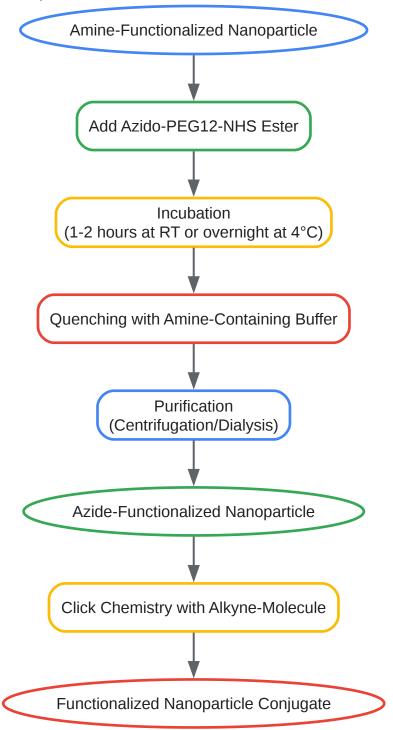
The surface modification of nanoparticles with **Azido-PEG12-NHS ester** enhances their biocompatibility and provides a versatile handle for further functionalization. This is particularly valuable in the development of targeted drug delivery systems and diagnostic imaging agents.

Experimental Workflow: Nanoparticle Surface Modification

The following diagram outlines the workflow for the surface functionalization of amine-modified nanoparticles.



Nanoparticle Surface Modification Workflow



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